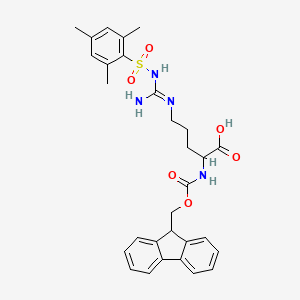
N-Fmoc-Nomega-mesitylsulfonyl-D-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Arg(Mts)-OH: is a derivative of the amino acid arginine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the methoxytrityl (Mts) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino and guanidino groups of arginine during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Mts)-OH typically involves the protection of the arginine molecule’s amino and guanidino groups. The Fmoc group is introduced to protect the amino group, while the Mts group protects the guanidino group. The process generally involves the following steps:
Protection of the Amino Group: The amino group of arginine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Guanidino Group: The guanidino group is protected by reacting it with methoxytrityl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of Fmoc-Arg(Mts)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Arg(Mts)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Mts protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.
Common Reagents and Conditions:
Deprotection of Fmoc Group: Typically achieved using piperidine in dimethylformamide (DMF).
Deprotection of Mts Group: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers such as triisopropylsilane (TIPS) and water.
Major Products Formed: The primary products formed from these reactions are the deprotected arginine and the desired peptide sequences during SPPS .
Scientific Research Applications
Chemistry: Fmoc-Arg(Mts)-OH is widely used in the synthesis of peptides and proteins, facilitating the study of their structure and function .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions and enzyme activities .
Medicine: Fmoc-Arg(Mts)-OH is used in the development of peptide-based drugs and therapeutic agents, particularly in targeting specific proteins and pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including cosmetics and food additives .
Mechanism of Action
The mechanism of action of Fmoc-Arg(Mts)-OH primarily involves its role as a protected amino acid derivative in SPPS. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The Mts
Properties
IUPAC Name |
5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














